molecular formula C14H21N3O3 B6471236 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640843-04-3

4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471236
CAS No.: 2640843-04-3
M. Wt: 279.33 g/mol
InChI Key: UHNYJMOUAWBDCA-UHFFFAOYSA-N
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Description

4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound featuring a morpholine ring substituted with a pyrrolidine-1-carbonyl group and a 2-methyl-1,3-oxazol-4-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic synthesis. One common route starts with the preparation of the 2-methyl-1,3-oxazole moiety, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The morpholine ring is then introduced through nucleophilic substitution reactions.

    Synthesis of 2-methyl-1,3-oxazole: This can be achieved by cyclizing 2-amino-2-methylpropanenitrile with formic acid.

    Formation of the morpholine ring: This involves reacting diethanolamine with a suitable carbonyl compound under acidic conditions.

    Coupling reactions: The final step involves coupling the 2-methyl-1,3-oxazole moiety with the morpholine derivative using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the oxazole and morpholine rings suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research has focused on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for creating compounds with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)piperidine
  • 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)thiomorpholine

Uniqueness

Compared to similar compounds, 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine offers a unique combination of structural features that enhance its reactivity and potential biological activity. The presence of both the oxazole and morpholine rings provides a versatile platform for chemical modifications and interactions with biological targets.

This detailed overview highlights the significance of this compound in various fields, emphasizing its potential for future research and applications

Properties

IUPAC Name

[4-[(2-methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-11-15-12(10-20-11)8-16-6-7-19-13(9-16)14(18)17-4-2-3-5-17/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNYJMOUAWBDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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